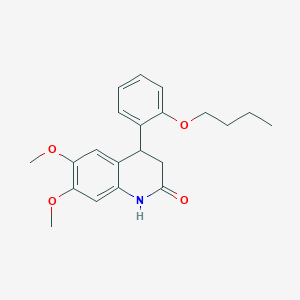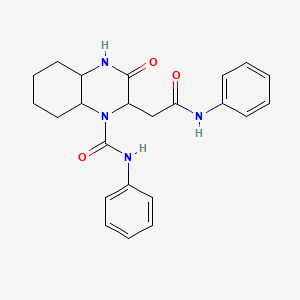![molecular formula C16H12F4N2O2 B4119132 N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4119132.png)
N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, also known as AFU, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AFU belongs to the class of urea derivatives and has been synthesized by several methods.
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to inhibit the activity of key enzymes involved in the inflammatory and diabetic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been reported to possess good oral bioavailability and pharmacokinetic properties. Moreover, this compound has been shown to possess good stability in various biological fluids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has several advantages for lab experiments such as its ease of synthesis, low toxicity, and high selectivity towards cancer cells. However, this compound has some limitations such as its limited solubility in water and its potential to form crystals during storage.
Orientations Futures
N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has great potential for further research in the field of medicinal chemistry. Some future directions for research include:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the exact mechanism of action of this compound in various diseases.
3. Development of this compound derivatives with improved pharmacokinetic properties and selectivity towards target cells.
4. Evaluation of the synergistic effects of this compound with other anticancer and anti-inflammatory agents.
5. Investigation of the potential of this compound as a diagnostic tool for cancer.
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound derivatives with improved pharmacokinetic properties and selectivity towards target cells.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been reported to possess antidiabetic activity by reducing blood glucose levels in diabetic rats.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2/c1-9(23)10-3-2-4-12(7-10)21-15(24)22-14-8-11(16(18,19)20)5-6-13(14)17/h2-8H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJOOVSKZHTWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methoxybenzyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119051.png)
![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119060.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4119070.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4119073.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4119081.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)


![methyl 2-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119121.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119125.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4119126.png)
